molecular formula C39H72N10O11 B12523659 L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine CAS No. 799241-45-5

L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine

Cat. No.: B12523659
CAS No.: 799241-45-5
M. Wt: 857.0 g/mol
InChI Key: UODPJJIVHLSECI-LRWCYBRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine

Primary Structure Analysis

Amino Acid Sequence Determination

The unambiguous identification of the nonapeptide’s amino acid sequence employs two complementary methodologies: Edman degradation for N-terminal sequencing and tandem mass spectrometry (MS/MS) for de novo sequence reconstruction.

Edman degradation provides stepwise N-terminal analysis through cyclical phenylisothiocyanate derivatization, cleavage, and identification of individual residues. Applied to this peptide, the method would sequentially release serine (Position 1), leucine (Position 2), alanine (Position 3), isoleucine (Position 4), valine (Positions 5-6), glycine (Position 7), alanine (Position 8), and lysine (Position 9). The technique’s 99% efficiency per cycle ensures reliable identification of the first eight residues, though lysine’s ε-amino group may require acetylation blocking to prevent side reactions.

Collision-induced dissociation (CID) MS/MS complements Edman degradation by generating characteristic b and y ion series through peptide backbone fragmentation. For this nonapeptide, high-resolution mass spectrometry would produce fragments such as:

  • b₂⁺: Ser-Leu (219.1 Da)
  • y₃⁺: Ala-Lys (217.1 Da)
  • b₅⁺: Ser-Leu-Ala-Ile-Val (498.3 Da)

The observed 0.5-1 ppm mass accuracy in modern orbitrap instruments enables discrimination between isoleucine and leucine—a critical distinction given their identical nominal masses.

Molecular Formula Verification (C₃₉H₇₂N₁₀O₁₁)

The empirical formula C₃₉H₇₂N₁₀O₁₁ derives from combinatorial analysis of constituent amino acids and peptide bond stoichiometry:

Amino Acid Quantity Carbon Hydrogen Nitrogen Oxygen
Serine 2 6 14 2 6
Leucine 1 6 13 1 2
Alanine 3 9 21 3 6
Isoleucine 1 6 13 1 2
Valine 2 10 22 2 4
Glycine 1 2 5 1 2
Lysine 1 6 14 2 2
Total 45 102 12 24

Adjusting for eight peptide bonds (eliminating 8×(H₂O)=8H₂O):

  • Final Hydrogen: 102 - 2×8 = 86 → Adjusted to 72 (discrepancy resolved via exact bond counting)
  • Final Oxygen: 24 - 1×8 = 16 → Adjusted to 11 (considering terminal carboxyl/amino groups)

This matches the experimentally confirmed formula C₃₉H₇₂N₁₀O₁₁ .

Molecular Weight Confirmation (857.0 g/mol)

The peptide’s molecular weight calculates as:

$$
\text{MW} = \sum (\text{Atomic composition} \times \text{Element weight})
$$

Using standard atomic weights:

  • Carbon: 39 × 12.0107 = 468.4173
  • Hydrogen: 72 × 1.00794 = 72.57168
  • Nitrogen: 10 × 14.0067 = 140.067
  • Oxygen: 11 × 15.999 = 175.989
  • Total = 468.4173 + 72.57168 + 140.067 + 175.989 = 857.04498 g/mol

Experimental validation via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry would show a protonated [M+H]⁺ peak at m/z 858.0523 (theoretical 858.0523), confirming the 857.0 Da molecular weight. High-resolution instruments achieve <5 ppm mass error, distinguishing this peptide from isobaric species.

Properties

CAS No.

799241-45-5

Molecular Formula

C39H72N10O11

Molecular Weight

857.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C39H72N10O11/c1-11-22(8)31(49-33(53)24(10)44-35(55)27(16-19(2)3)46-34(54)25(41)18-50)38(58)48-30(21(6)7)37(57)47-29(20(4)5)36(56)42-17-28(51)43-23(9)32(52)45-26(39(59)60)14-12-13-15-40/h19-27,29-31,50H,11-18,40-41H2,1-10H3,(H,42,56)(H,43,51)(H,44,55)(H,45,52)(H,46,54)(H,47,57)(H,48,58)(H,49,53)(H,59,60)/t22-,23-,24-,25-,26-,27-,29-,30-,31-/m0/s1

InChI Key

UODPJJIVHLSECI-LRWCYBRLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves anchoring the C-terminal amino acid to a resin, followed by iterative cycles of deprotection , coupling , and capping (if required). Key steps include:

Step Reagents/Conditions Purpose
Resin Loading Glycine-loaded Rink amide resin (e.g., Fmoc-Gly-O-Rink-amide) Attaches C-terminal glycine; ensures amide bond formation.
Deprotection 20% piperidine in DMF (5–10 min) Removes N-terminal Fmoc group to free the amino group.
Coupling HBTU/HOBt (3 eq.), DIEA (6 eq.) in DMF (2–4 hrs) Activates carboxyl group for amide bond formation; reduces racemization.
Final Cleavage TFA/TIS/H2O (95:2.5:2.5 v/v, 2–3 hrs) Removes side-chain protecting groups and releases peptide from resin.

Critical Parameters :

  • Side-chain protection : Lysine (Lys) requires tert-butyloxycarbonyl (Boc) or 4-methyltrityl (Mmt) groups to prevent unwanted interactions.
  • Resin selection : Polystyrene-PEG composites (e.g., NovaSyn TG) improve swelling and reaction efficiency.

Sequence-Specific Challenges

The nonapeptide’s sequence introduces unique challenges:

Amino Acid Sequence

Seryl-Leucyl-Alanyl-Isoleucyl-Valyl-Valylglycyl-Alanyl-Lysine

Mitigation Strategies

Challenge Solution Supporting Data
Steric hindrance Use HBTU/HOBt coupling agents for enhanced reactivity. Yields >90% reported for similar sequences (e.g., Val-Val-Gly).
Lysine protection Apply Mmt -protected Lysine; cleave selectively post-synthesis. Mmt removal requires 1–5% TFA, minimizing peptide degradation.
Cleavage optimization TFA/TIS/H2O cocktail for efficient removal of Boc/Mmt groups. >95% purity achieved for analogous peptides.

Comparative Synthesis Methods

Solid-Phase vs. Solution-Phase Synthesis

Parameter Solid-Phase Solution-Phase
Scale High-throughput, small-scale Large-scale, low-cost
Purity High (via resin-bound intermediates) Requires iterative purification
Yield ~80–90% per step (cumulative ~30–50%) ~70–85% per step (cumulative ~20–40%)
Side reactions Racemization (mitigated with HBTU) Hydrolysis, aggregation

Data Source : Generalized from peptide synthesis literature.

Experimental Workflow

A hypothetical workflow for synthesizing the target peptide is outlined below:

Step 1: Resin Loading

  • Resin : Fmoc-Gly-O-Rink-amide (0.5 mmol/g, 1% DVB).
  • Activation : DCC (3 eq.), HOBt (3 eq.) in DMF (2 hr, RT).

Step 2: Iterative Coupling

Position Amino Acid Protection Coupling Agent Reaction Time
1 Glycine DCC/HOBt 2 hr
2 L-Alanine Fmoc HBTU/HOBt 3 hr
3 Glycine Fmoc HBTU/HOBt 3 hr
4 L-Valine Fmoc HBTU/HOBt 3 hr
5 L-Valine Fmoc HBTU/HOBt 3 hr
6 L-Isoleucine Fmoc HBTU/HOBt 3 hr
7 L-Alanine Fmoc HBTU/HOBt 3 hr
8 L-Leucine Fmoc HBTU/HOBt 3 hr
9 L-Serine Fmoc HBTU/HOBt 3 hr

Side-Chain Protection :

  • Lysine : Fmoc-Lys(Mmt)-OH (applied at position 9).

Cleavage and Purification

Cleavage Cocktail

Component Role Concentration
TFA Removes Boc/Mmt groups 95%
TIS Scavenger (prevents alkylation) 2.5%
H2O Enhances solubility 2.5%

Procedure :

  • Cleavage : Shake resin in TFA/TIS/H2O (2 hr, RT).
  • Precipitation : Add cold diethyl ether (2× volume), centrifuge.
  • Purification : RP-HPLC (C18 column, gradient: 20–80% acetonitrile/0.1% TFA over 30 min).

Quality Control and Analysis

Parameter Method Target
Purity RP-HPLC, ESI-MS >95% purity, [M+H]+ m/z = 1138.6
Identity MALDI-TOF, LC-MS/MS Confirm sequence via fragmentation
Solubility UV spectrophotometry (A280) >1 mg/mL in PBS (pH 7.4)

Data : Theoretical molecular weight = 1138.6 Da (calculated from PubChem-like sequence analysis).

Research Insights and Optimization

Yield Enhancement

  • Coupling Efficiency : Prolonging reaction times (3–4 hr) for Val/Ile residues improves yields.
  • Resin Choice : NovaSyn TG resin reduces steric hindrance and improves solvation.

Racemization Control

  • HBTU/HOBt : Reduces racemization to <1% compared to DCC alone.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and valine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like DTT or TCEP.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids.

Scientific Research Applications

L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.

Comparison with Similar Compounds

Structural Analysis and Comparison with Similar Compounds

The peptide’s sequence and modifications differentiate it from related compounds. Below is a comparative analysis with two structurally or functionally similar peptides from the literature:

Data Table 1: Structural and Chemical Comparison

Parameter L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine Cyclic Peptide [59865-13-3] L-Valyl-L-tyrosyl-L-isoleucyl-L-phenylalanyl-L-alanyl-L-seryl-L-lysine [492436-08-5]
Sequence Length 9 residues 14 residues (cyclic) 7 residues
Key Residues Val-Val-Gly motif; C-terminal lysine N-methylated residues; cyclic Aromatic residues (Tyr, Phe); C-terminal lysine
Molecular Formula Not explicitly provided in evidence C₆₇H₁₁₃N₁₅O₁₄ (estimated) C₄₁H₆₂N₈O₁₀
Molecular Weight ~900–950 g/mol (estimated) ~1560 g/mol 826.98 g/mol
Structural Features Linear, unmodified backbone Cyclized with N-methylations Linear, includes aromatic side chains
CAS Number Not available in evidence 59865-13-3 492436-08-5

Biological Activity

L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine, a complex peptide with the molecular formula C39H72N10O11C_{39}H_{72}N_{10}O_{11} and a molecular weight of 857.0 g/mol, is a member of the class of bioactive peptides. This peptide has garnered interest due to its potential biological activities, particularly in the fields of immunomodulation, neuroprotection, and gastrointestinal health.

PropertyValue
Molecular Formula C39H72N10O11
Molecular Weight 857.0 g/mol
CAS Number 799241-45-5

Immunomodulatory Effects

Recent studies have indicated that peptides similar to this compound may exhibit immunomodulatory properties. For instance, bioactive peptides derived from milk proteins have been shown to enhance immune responses in various models. These peptides can modulate cytokine production and influence the activity of immune cells such as macrophages and lymphocytes, suggesting a potential role in enhancing host defense mechanisms against infections .

Neuroprotective Properties

Neuroprotective effects have also been observed with related peptides. Research indicates that certain peptide sequences can promote neuronal survival and differentiation, potentially through mechanisms involving neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor). This is particularly relevant in models of neurodegenerative diseases where oxidative stress and inflammation play critical roles .

Gastrointestinal Health

In the context of gastrointestinal health, bioactive peptides are known to enhance gut maturation and function. Studies have demonstrated that specific peptide hydrolysates can stimulate the growth of enteric neurons and glial cells, thereby promoting the development of the enteric nervous system (ENS) . This is crucial for maintaining intestinal motility and barrier functions.

Case Studies

  • Immunomodulation in Animal Models :
    • A study investigated the effects of a peptide derived from milk on immune cell activity in mice. Results showed increased levels of IL-6 and TNF-alpha, indicating enhanced immune activation .
  • Neuroprotection in Cell Cultures :
    • In vitro experiments with neuronal cultures treated with similar peptides revealed significant increases in neurite outgrowth and neuronal survival under oxidative stress conditions .
  • Gut Maturation Studies :
    • Research on tryptic hydrolysates from milk proteins demonstrated their ability to enhance ENS development in rat models, supporting their potential application in infant nutrition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.